molecular formula C19H13ClF4N2O B2997599 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide CAS No. 866043-39-2

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide

Cat. No. B2997599
M. Wt: 396.77
InChI Key: WRUAYORZNAHAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C19H13ClF4N2O and its molecular weight is 396.77. The purity is usually 95%.
BenchChem offers high-quality N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Synthesis and Biological Evaluation

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide is used in the synthesis and biological evaluation of novel radioligands. For instance, the synthesis of IUR-1601, a reference standard, involves using related compounds, which demonstrates the utility of this chemical in developing new radiotracers for biological imaging and research (Gao et al., 2018).

Crystal Structure Analysis

This chemical compound is also relevant in crystallography. For example, the study of the compound fluazinam, which shares structural similarities, helps in understanding the intermolecular interactions and crystal packing phenomena. Such studies are crucial in the field of material science and drug design (Jeon et al., 2013).

Medicinal Chemistry and Synthesis

The compound is significant in medicinal chemistry, particularly in synthesizing various functional groups and facilitating ortho-fluorination. This is crucial for developing new pharmaceuticals and understanding chemical reactions in medicinal compounds (Wang et al., 2009).

HDAC Inhibitors Synthesis

It plays a role in the synthesis of histone deacetylase (HDAC) inhibitors. These inhibitors have potential applications in cancer treatment, indicating the compound's relevance in developing new therapeutic agents (Mai et al., 2005).

Gene Expression Inhibition

Research also extends to the inhibition of gene expression, where compounds like N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide are studied for their role in influencing the expression of specific genes. This is valuable in understanding genetic regulation and in the development of genetic therapies (Palanki et al., 2000).

properties

IUPAC Name

N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-3-fluoro-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF4N2O/c20-15-4-3-5-17(26-8-1-2-9-26)13(15)11-25-18(27)12-6-7-14(16(21)10-12)19(22,23)24/h1-10H,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUAYORZNAHAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)CNC(=O)C3=CC(=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide

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